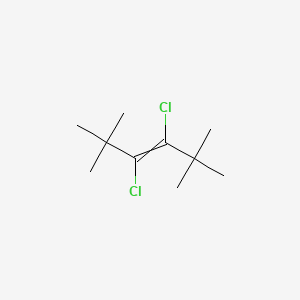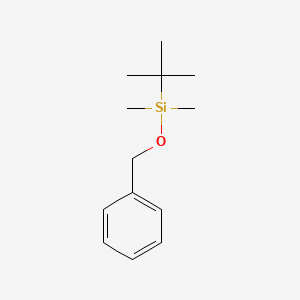![molecular formula C19H20N2Si B14645217 4,4'-[Methyl(phenyl)silanediyl]dianiline CAS No. 54120-41-1](/img/structure/B14645217.png)
4,4'-[Methyl(phenyl)silanediyl]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Methyl(phenyl)silanediyl]dianiline is an organic compound that features a silane group bonded to two phenyl groups, each of which is further bonded to an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]dianiline typically involves the reaction of methylphenylsilane with aniline under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves similar synthetic routes but with optimized conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.
Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives
Applications De Recherche Scientifique
4,4’-[Methyl(phenyl)silanediyl]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers such as polyamides, polyimides, and polyimines.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is extensively used in the production of high-performance polymers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, facilitating the formation of stable polymer networks. The aniline groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: This compound is structurally similar but lacks the silane group.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in the production of polyurethane foams, this compound has different functional groups but shares a similar core structure.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]dianiline is unique due to the presence of the silane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and mechanical strength.
Propriétés
Numéro CAS |
54120-41-1 |
|---|---|
Formule moléculaire |
C19H20N2Si |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-methyl-phenylsilyl]aniline |
InChI |
InChI=1S/C19H20N2Si/c1-22(17-5-3-2-4-6-17,18-11-7-15(20)8-12-18)19-13-9-16(21)10-14-19/h2-14H,20-21H2,1H3 |
Clé InChI |
IKWSEOQTHHESAT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


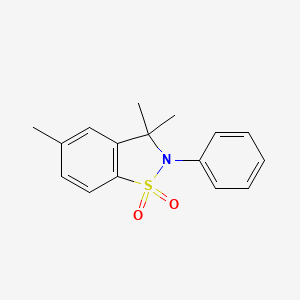

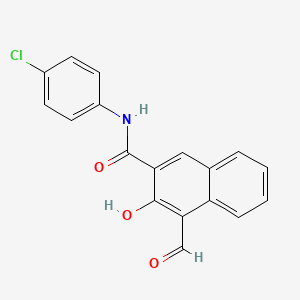

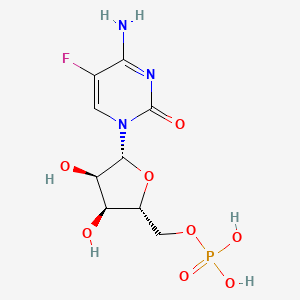
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
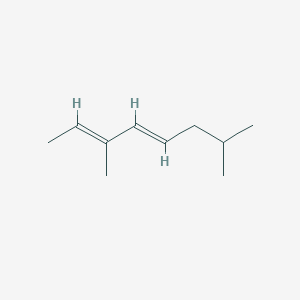
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
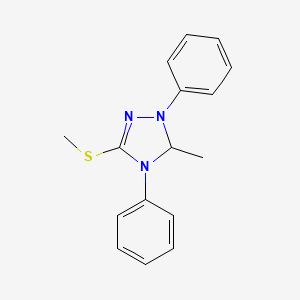
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

